cis-1,2-Dichloroethylene
Overview
Description
cis-1,2-Dichloroethylene: is an organochlorine compound with the molecular formula C₂H₂Cl₂. It is one of the two geometric isomers of 1,2-dichloroethylene, the other being trans-1,2-dichloroethylene. This compound is a colorless liquid with a sweet odor and is used primarily as an intermediate in the production of other chlorinated solvents .
Mechanism of Action
Target of Action
cis-1,2-Dichloroethylene, also known as 1,2-DCE, cis-1,2-DCE, acetylene di-chloride, and 1,2-dichloroethene , is primarily used in the manufacture of other chlorinated solvents
Mode of Action
It has been found to inhibit mixed function oxidases in rat liver , suggesting that it may interact with enzymes involved in metabolic processes.
Biochemical Pathways
This compound is involved in metabolic oxirane formation, which is a key step in the metabolism of chlorinated ethylenes . This process is likely to affect various biochemical pathways, particularly those involving the liver .
Pharmacokinetics
It is known to be metabolized in the liver , suggesting that it is absorbed and distributed in the body before being metabolized and eventually excreted.
Result of Action
It has been associated with potential carcinogenicity, and it may cause central nervous system depression when exposures are above the maximum contaminant level (mcl) .
Action Environment
This compound is volatile and will evaporate if released on soil or into water . It breaks down very slowly in the environment, mainly through reaction with photochemically produced hydroxyl radicals and scavenging by rain . Environmental factors such as temperature and the presence of other chemicals may influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
cis-1,2-Dichloroethylene is a common hazardous compound that often accumulates during incomplete reductive dechlorination of higher chlorinated ethenes at contaminated sites . It interacts with various enzymes and proteins, including those from bacteria affiliated with the genera Cupriavidus, Rhodococcus, Burkholderia, Acinetobacter, and Pseudomonas .
Cellular Effects
This compound influences cell function by inducing biotransformation in microbial communities . It impacts cell signaling pathways, gene expression, and cellular metabolism, leading to significant depletions in cultures enriched on acetophenone, phenethyl alcohol, p-hydroxybenzoic acid, and trans-cinnamic acid .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action involves triggering biodegradation of environmental pollutants, including itself .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorination of Acetylene: cis-1,2-Dichloroethylene can be synthesized by the controlled chlorination of acetylene. The reaction involves the addition of chlorine to acetylene under controlled conditions to produce this compound[ \text{C}_2\text{H}_2 + \text{Cl}_2 \rightarrow \text{C}_2\text{H}_2\text{Cl}_2 ]
Industrial Production: Industrially, both isomers of 1,2-dichloroethylene are produced as byproducts during the production of vinyl chloride, which is manufactured on a large scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: cis-1,2-Dichloroethylene can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.
Reduction: It can be reduced to form less chlorinated compounds, although this is less common.
Substitution: this compound can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Strong Bases: Reacts with strong bases such as potassium hydroxide.
Catalysts: Can participate in reactions catalyzed by metals such as palladium in coupling reactions.
Major Products
Chloroacetylene: Produced when reacting with strong bases or metals.
Various Enediynes: Used in the preparation of enediynes for Bergman cyclization.
Scientific Research Applications
cis-1,2-Dichloroethylene has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
trans-1,2-Dichloroethylene: Another geometric isomer of 1,2-dichloroethylene with different physical properties and reactivity.
1,1-Dichloroethylene: A structural isomer with different chemical properties and applications.
1,2-Dichloroethane: A related compound with two chlorine atoms on adjacent carbon atoms but with different reactivity and uses.
Uniqueness
Properties
IUPAC Name |
(Z)-1,2-dichloroethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2/c3-1-2-4/h1-2H/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUSEUYYWQURPO-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\Cl)\Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2, Array | |
Record name | 1,2-DICHLOROETHYLENE, (CIS ISOMERS) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/542 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2-DICHLOROETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024030 | |
Record name | (Z)-1,2-Dichloroethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2024030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-dichloroethylene, (cis isomers) appears as a clear colorless liquid with an ether-like odor. Flash point 36-39 °F. Denser than water and insoluble in water. Vapors heavier than air. Used in the making of perfumes., Colorless liquid (usually a mixture of the cis & trans isomers) with a slightly acrid, chloroform-like odor; [NIOSH], Colorless liquid with an odor like ether; [CAMEO] Pleasant odor; [Acros Organics MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid (usually a mixture of the cis & trans isomers) with a slightly acrid, chloroform-like odor. | |
Record name | 1,2-DICHLOROETHYLENE, (CIS ISOMERS) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/542 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2-Dichloroethylene, all isomers | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/210 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | cis-1,2-Dichloroethylene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13043 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,2-DICHLOROETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,2-Dichloroethylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
140 °F at 760 mmHg (NTP, 1992), 60 °C, BP: 58-60 °C, 55 °C, 118-140 °F | |
Record name | 1,2-DICHLOROETHYLENE, (CIS ISOMERS) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/542 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | cis-1,2-Dichloroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5656 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-DICHLOROETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,2-Dichloroethylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
39 °F (NTP, 1992), 2 °C, 6.0 °C (42.8 °F) - closed cup, 2.2 to 3.9 °C (closed cup), 2 °C c.c., 36-39 °F | |
Record name | 1,2-DICHLOROETHYLENE, (CIS ISOMERS) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/542 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2-Dichloroethylene, all isomers | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/210 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | cis-1,2-Dichloroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5656 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-DICHLOROETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,2-Dichloroethylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
1 to 5 mg/mL at 61 °F (NTP, 1992), In water, 6.41X10+3 mg/L at 25 °C, In water, 3.5X10+3 mg/L at 25 °C, Slightly soluble in water, Miscible with ethanol, ethyl ether, acetone; very soluble in benzene, chloroform, Solubility in water: poor, 0.4% | |
Record name | 1,2-DICHLOROETHYLENE, (CIS ISOMERS) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/542 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | cis-1,2-Dichloroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5656 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-DICHLOROETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,2-Dichloroethylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.2837 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2837 g/cu cm at 20 °C, Relative density (water = 1): 1.28, (77 °F): 1.27 | |
Record name | 1,2-DICHLOROETHYLENE, (CIS ISOMERS) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/542 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | cis-1,2-Dichloroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5656 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-DICHLOROETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,2-Dichloroethylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.34 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.54 g/L (at BP, 760 mm Hg), Relative vapor density (air = 1): 3.34 | |
Record name | 1,2-DICHLOROETHYLENE, (CIS ISOMERS) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/542 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | cis-1,2-Dichloroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5656 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-DICHLOROETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
200 mmHg at 77 °F ; 400 mmHg at 106 °F (NTP, 1992), 201.0 [mmHg], 200.0 [mmHg], Residue on evaporation: 0.007% by weight (maximum); Vapor pressure: 273 mm Hg at 30 °C, Vapor pressure = 24 mPa at 20 °C, 2.00X10+2 mm Hg at 25 °C, 180-265 mmHg | |
Record name | 1,2-DICHLOROETHYLENE, (CIS ISOMERS) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/542 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2-Dichloroethylene, all isomers | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/210 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | cis-1,2-Dichloroethylene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13043 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | cis-1,2-Dichloroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5656 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-Dichloroethylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Liquid, Colorless liquid | |
CAS No. |
156-59-2, 540-59-0 | |
Record name | 1,2-DICHLOROETHYLENE, (CIS ISOMERS) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/542 | |
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Record name | cis-1,2-Dichloroethene | |
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Record name | cis-1,2-Dichloroethylene | |
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Record name | cis-Dichloroethylene | |
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Record name | cis-1,2-Dichloroethylene | |
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Record name | Ethene, 1,2-dichloro-, (1Z)- | |
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Record name | (Z)-1,2-Dichloroethylene | |
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Record name | 1,2-dichloroethylene | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.956 | |
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Record name | cis-dichloroethylene | |
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Record name | 1,2-DICHLOROETHYLENE, (1Z)- | |
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Record name | cis-1,2-Dichloroethylene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5656 | |
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Record name | 1,2-DICHLOROETHYLENE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |
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Melting Point |
-112.9 °F (NTP, 1992), -80.0 °C, -57 to -115 °F | |
Record name | 1,2-DICHLOROETHYLENE, (CIS ISOMERS) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/542 | |
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Record name | cis-1,2-Dichloroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5656 | |
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Record name | 1,2-Dichloroethylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |
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Retrosynthesis Analysis
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can cis-1,2-Dichloroethylene (cis-DCE) be degraded in the environment?
A1: Yes, cis-DCE can be biodegraded under both aerobic and anaerobic conditions. [, , , , , , ]
Q2: What are the main microbial processes involved in cis-DCE degradation?
A2: Under anaerobic conditions, reductive dechlorination is the primary mechanism, often mediated by microbial consortia. [, , , , , ] Aerobic degradation primarily occurs via cometabolism, where microorganisms utilize a primary substrate (e.g., methane, toluene, phenol) and simultaneously degrade cis-DCE. [, , , , , , ]
Q3: Are there any challenges associated with bioremediation of cis-DCE?
A3: Yes, several factors can influence the effectiveness of bioremediation, including:
- Presence of other contaminants: Co-contaminants like BTEX (benzene, toluene, ethylbenzene, and xylenes) can impact cis-DCE degradation rates and require sequential bioremediation strategies. [, ]
- Electron donor availability: The availability of electron donors like acetate, formate, or hydrogen can limit the rate of anaerobic reductive dechlorination. [, , ]
- Intermediate accumulation: Incomplete dechlorination can lead to the accumulation of intermediates like vinyl chloride, which is more toxic than cis-DCE. []
Q4: How can stable carbon isotope analysis assist in monitoring cis-DCE bioremediation?
A4: Distinct carbon isotope fractionation patterns are associated with aerobic and anaerobic degradation pathways of cis-DCE. Analyzing these patterns can help determine the dominant degradation mechanism in the field and assess the effectiveness of bioremediation efforts. []
Q5: Can nitrogen-fixing bacteria be used for cis-DCE bioremediation?
A5: Yes, studies have shown that nitrogen-fixing methane-oxidizing bacteria can effectively degrade cis-DCE in unsaturated porous media. These bacteria are more resilient to fluctuations in contaminant concentrations and exhibit better recovery compared to nitrate-supplied counterparts. []
Q6: What analytical methods are commonly employed to detect and quantify cis-DCE in environmental samples?
A6: Gas chromatography coupled with various detectors, such as flame ionization detectors (GC-FID), mass spectrometry (GC-MS), and isotope ratio mass spectrometry (GC-IRMS), are frequently used to analyze cis-DCE. [, , , ]
Q7: Can solid-phase microextraction (SPME) be used for cis-DCE analysis?
A7: Yes, SPME, particularly headspace SPME (HS-SPME), has been successfully coupled with GC-IRMS to improve the sensitivity of compound-specific carbon isotope analysis of cis-DCE in water samples. []
Q8: How can purge and trap (P&T) extraction enhance the detection limits of cis-DCE analysis?
A8: P&T extraction, coupled with GC-MS or GC-IRMS, allows for the preconcentration of volatile organic compounds like cis-DCE from water samples, leading to enhanced method detection limits. []
Q9: What are the potential health risks associated with cis-DCE exposure?
A9: Cis-DCE is considered a potential human carcinogen and has been shown to induce unscheduled DNA synthesis in rat hepatocytes. [, ] Animal studies have also demonstrated liver and kidney abnormalities at subacute and subchronic exposure levels. []
Q10: What is the molecular formula and weight of cis-DCE?
A10: The molecular formula is C2H2Cl2, and the molecular weight is 96.94 g/mol.
Q11: Can you describe the microwave spectrum of cis-DCE?
A11: The microwave spectrum of cis-DCE reveals its molecular parameters, such as the C-Cl bond length (dC-Cl) and the C-C-Cl bond angle (∠CCCl), providing insights into its molecular structure. []
Q12: What is a unique chemical reaction involving cis-DCE?
A12: Cis-DCE can react with borane in tetrahydrofuran (THF) to produce monochloroborane, a useful reagent in organic synthesis. []
Q13: Is there a catalytic application of cis-DCE?
A13: Cis-DCE can form an azeotropic mixture with 1,1,1,2,3,4,4,5,5,5-decafluoropentane, which has various applications like refrigerants, aerosol propellants, and blowing agents. []
Q14: Can cis-DCE undergo photochlorination?
A14: Yes, photochlorination of cis-DCE involves the formation of vibrationally excited chloroalkyl radicals, which can be deactivated by added inert gases like helium, argon, carbon dioxide, and sulfur hexafluoride. This process can impact the rate of photochlorination and geometrical isomerization of cis-DCE. []
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